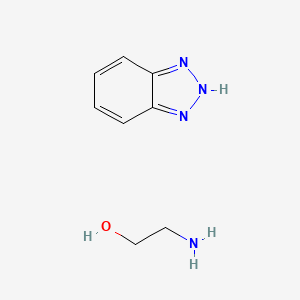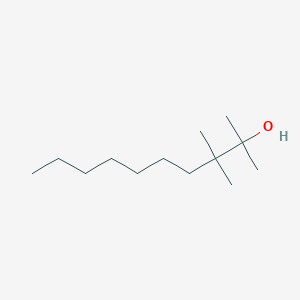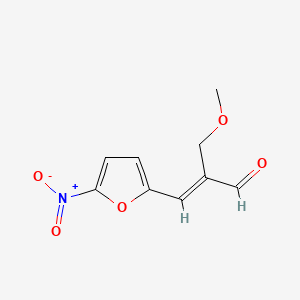
alpha-(Methoxymethyl)-5-nitro-2-furancrolein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Methoxymethyl)-5-nitro-2-furancrolein: is an organic compound characterized by the presence of a furan ring substituted with a methoxymethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Methoxymethyl)-5-nitro-2-furancrolein typically involves the reaction of 5-nitrofurfural with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The final product is typically purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: Alpha-(Methoxymethyl)-5-nitro-2-furancrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The methoxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Alpha-(Methoxymethyl)-5-nitro-2-furancrolein has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of alpha-(Methoxymethyl)-5-nitro-2-furancrolein involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
5-Nitrofurfural: Similar structure but lacks the methoxymethyl group.
2-Methoxymethylfuran: Similar structure but lacks the nitro group.
5-Nitro-2-furaldehyde: Similar structure but lacks the methoxymethyl group.
Uniqueness: Alpha-(Methoxymethyl)-5-nitro-2-furancrolein is unique due to the presence of both the methoxymethyl and nitro groups on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
3455-83-2 |
|---|---|
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
(E)-2-(methoxymethyl)-3-(5-nitrofuran-2-yl)prop-2-enal |
InChI |
InChI=1S/C9H9NO5/c1-14-6-7(5-11)4-8-2-3-9(15-8)10(12)13/h2-5H,6H2,1H3/b7-4- |
InChI Key |
JVKMLPLALPVHFG-DAXSKMNVSA-N |
Isomeric SMILES |
COC/C(=C\C1=CC=C(O1)[N+](=O)[O-])/C=O |
Canonical SMILES |
COCC(=CC1=CC=C(O1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


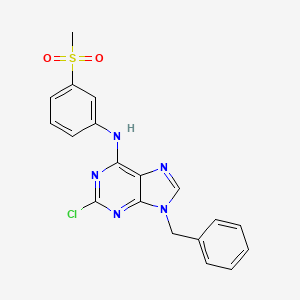
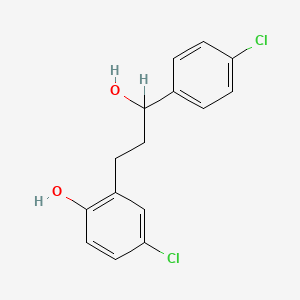
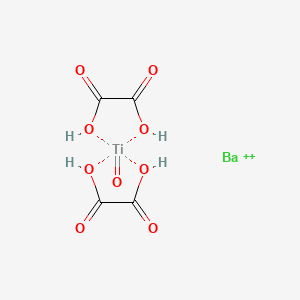
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
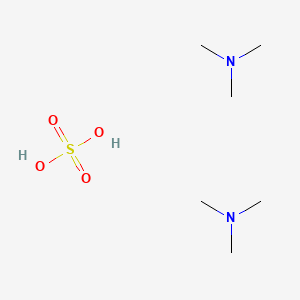
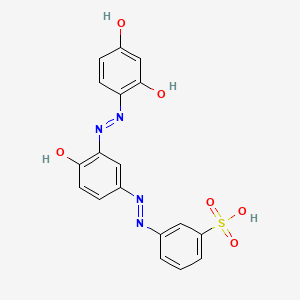
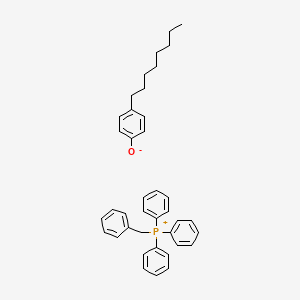
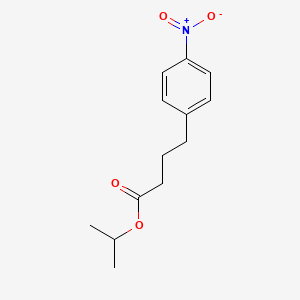

![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
